molecular formula C18H25N3O5 B13388193 Acetic acid; (2S)-2,6-diamino-N-(4-methyl-2-oxo-chromen-7-yl)hexanamide

Acetic acid; (2S)-2,6-diamino-N-(4-methyl-2-oxo-chromen-7-yl)hexanamide

Cat. No.: B13388193
M. Wt: 363.4 g/mol
InChI Key: WDJKEVUJJYOHPM-UHFFFAOYSA-N
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Description

L-Lysine 7-amido-4-methylcoumarin acetate salt is a fluorogenic substrate used primarily in biochemical research. This compound is known for its ability to produce a blue fluorescent solution upon cleavage by aminopeptidase B, making it a valuable tool in enzymatic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine 7-amido-4-methylcoumarin acetate salt involves the coupling of L-lysine with 7-amido-4-methylcoumarin. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of L-Lysine 7-amido-4-methylcoumarin acetate salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

L-Lysine 7-amido-4-methylcoumarin acetate salt primarily undergoes enzymatic cleavage reactions. It is a substrate for aminopeptidase B, which cleaves the amide bond to release 7-amido-4-methylcoumarin, resulting in a blue fluorescent solution .

Common Reagents and Conditions

The enzymatic cleavage reaction typically requires the presence of aminopeptidase B and is carried out in an aqueous buffer solution at physiological pH. The reaction conditions are optimized to ensure maximum fluorescence yield .

Major Products Formed

The major product formed from the enzymatic cleavage of L-Lysine 7-amido-4-methylcoumarin acetate salt is 7-amido-4-methylcoumarin, which exhibits blue fluorescence .

Mechanism of Action

L-Lysine 7-amido-4-methylcoumarin acetate salt exerts its effects through enzymatic cleavage by aminopeptidase B. The enzyme recognizes the substrate and cleaves the amide bond, releasing 7-amido-4-methylcoumarin. This reaction results in the production of a blue fluorescent signal, which can be measured to determine enzyme activity .

Comparison with Similar Compounds

L-Lysine 7-amido-4-methylcoumarin acetate salt is unique due to its specific substrate properties for aminopeptidase B. Similar compounds include:

These compounds share similar fluorogenic properties but differ in their enzyme specificity and applications.

Properties

IUPAC Name

acetic acid;2,6-diamino-N-(4-methyl-2-oxochromen-7-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3.C2H4O2/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13(18)4-2-3-7-17;1-2(3)4/h5-6,8-9,13H,2-4,7,17-18H2,1H3,(H,19,21);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJKEVUJJYOHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)N.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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